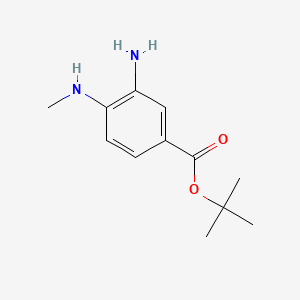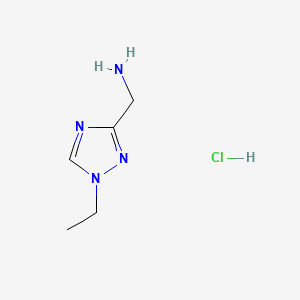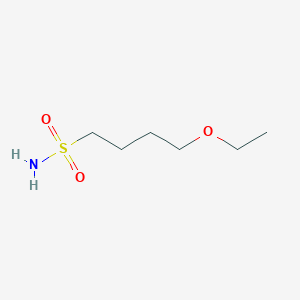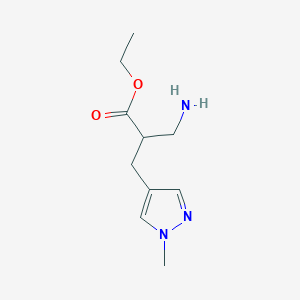
3-(2-Amino-1,1-difluoroethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-1,1-difluoroethyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a 2-amino-1,1-difluoroethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,1-difluoroethyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2-amino-1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-Amino-1,1-difluoroethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
科学的研究の応用
3-(2-Amino-1,1-difluoroethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 3-(2-Amino-1,1-difluoroethyl)benzoic acid
- 3-(2-Amino-1,1-difluoroethyl)benzamide
- 3-(2-Amino-1,1-difluoroethyl)benzyl alcohol
Uniqueness
3-(2-Amino-1,1-difluoroethyl)benzonitrile is unique due to the presence of both the amino and difluoroethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C9H8F2N2 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
3-(2-amino-1,1-difluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H8F2N2/c10-9(11,6-13)8-3-1-2-7(4-8)5-12/h1-4H,6,13H2 |
InChIキー |
KUEYONWMHMARKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(CN)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13518085.png)



![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid](/img/structure/B13518121.png)

![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13518150.png)

![1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride](/img/structure/B13518161.png)

![methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride](/img/structure/B13518169.png)
